σ2 Receptor Binding Affinity: 5-Methoxy Derivative (Ki = 10 nM) vs. 5-Hydroxy Analog (GluN2B Affinity Only)
The target compound (referred to as compound 5a in the cited study) demonstrates high-affinity binding to the σ2 receptor with a Ki value of 10 nM. In direct comparison, the closely related 5-hydroxy analog (compound 7a) retained affinity for the GluN2B-containing NMDA receptor but showed no notable σ2 receptor binding. This represents a clear functional divergence driven solely by the 5-methoxy vs. 5-hydroxy substitution .
| Evidence Dimension | Binding affinity (Ki) for σ2 receptor |
|---|---|
| Target Compound Data | Ki = 10 nM (for 5-methoxyindole derivative 5a) |
| Comparator Or Baseline | 5-Hydroxyindole derivative (compound 7a): retained GluN2B affinity; σ2 receptor affinity not reported/negligible |
| Quantified Difference | Target compound: selective σ2 ligand (Ki 10 nM); Comparator: non-selective for σ2 |
| Conditions | Radioligand binding assay using [3H]-DTG in the presence of (+)-pentazocine to mask σ1 sites; rat liver membrane preparations |
Why This Matters
This selectivity is critical for research programs targeting σ2 receptors in oncology or neurology, as the 5-hydroxy analog would yield false negatives in σ2-focused screens.
